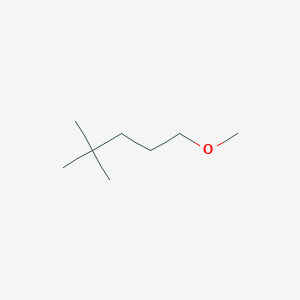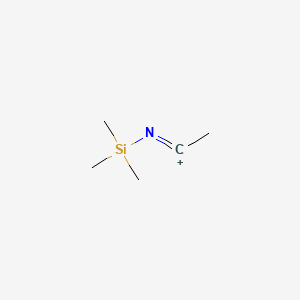
N-trimethylsilylethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trimethylsilylethanimine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethanimine structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-trimethylsilylethanimine can be synthesized through several methods. One common approach involves the reaction of ethanimine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-trimethylsilylethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-trimethylsilylethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: This compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-trimethylsilylethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of desired products. Molecular targets and pathways involved include interactions with other reactive species and functional groups in the reaction environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-trimethylsilylmethanimine
- N-trimethylsilylpropanimine
- N-trimethylsilylbutanimine
Uniqueness
N-trimethylsilylethanimine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions .
Propriétés
Numéro CAS |
57088-50-3 |
|---|---|
Formule moléculaire |
C5H12NSi+ |
Poids moléculaire |
114.24 g/mol |
Nom IUPAC |
N-trimethylsilylethanimine |
InChI |
InChI=1S/C5H12NSi/c1-5-6-7(2,3)4/h1-4H3/q+1 |
Clé InChI |
GDNREJURIUCLGF-UHFFFAOYSA-N |
SMILES canonique |
C[C+]=N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


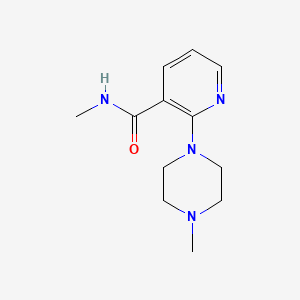
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
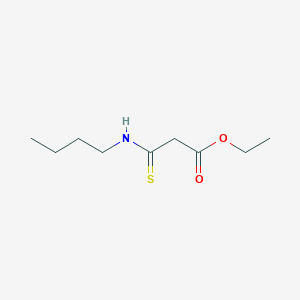
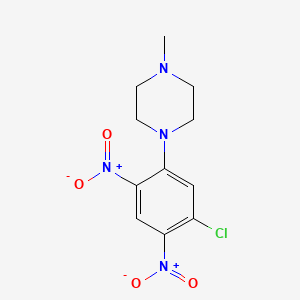
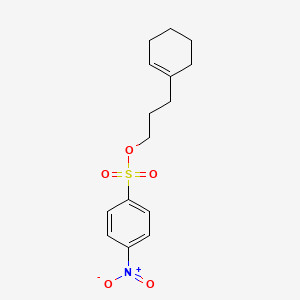


![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)

